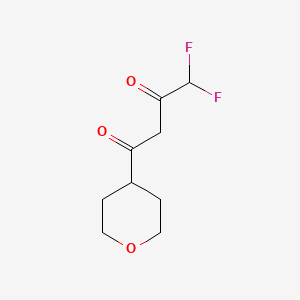
4-methyl-3-phenylhex-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-phenylhex-4-enoic acid is a synthetic organic compound with the molecular formula C₁₃H₁₆O₂. It is characterized by a hexenoic acid backbone with a methyl group at the fourth position and a phenyl group at the third position. This compound is widely used in scientific experiments as a starting material or an intermediate.
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-3-phenylhex-4-enoic acid can be synthesized through various synthetic routes. One common method involves the alkylation of 3-phenylpropionic acid with 2-bromo-2-methylpropene in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to enhance the efficiency of the reaction. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
4-Methyl-3-phenylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-methyl-3-phenylhexanoic acid or 4-methyl-3-phenylhexan-2-one.
Reduction: Formation of 4-methyl-3-phenylhexanol or 4-methyl-3-phenylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-3-phenylhex-4-enoic acid is utilized in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-methyl-3-phenylhex-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting their effects .
類似化合物との比較
Similar Compounds
3-Phenylpropionic acid: Similar structure but lacks the methyl group at the fourth position.
4-Methylhexanoic acid: Similar structure but lacks the phenyl group at the third position.
3-Phenyl-2-methylpropanoic acid: Similar structure but with different positioning of the methyl and phenyl groups.
Uniqueness
4-Methyl-3-phenylhex-4-enoic acid is unique due to the presence of both a phenyl group and a methyl group on the hexenoic acid backbone. This unique structure imparts specific chemical and physical properties, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
(E)-4-methyl-3-phenylhex-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALQBRRXOFCNIU-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609573.png)


![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)

